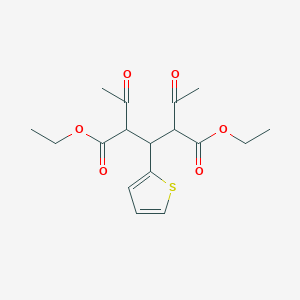

Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate

Description

Properties

CAS No. |

154227-54-0 |

|---|---|

Molecular Formula |

C17H22O6S |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate |

InChI |

InChI=1S/C17H22O6S/c1-5-22-16(20)13(10(3)18)15(12-8-7-9-24-12)14(11(4)19)17(21)23-6-2/h7-9,13-15H,5-6H2,1-4H3 |

InChI Key |

FLSRNXACJZHBIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CS1)C(C(=O)C)C(=O)OCC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate typically involves the condensation of thiophene derivatives with diethyl malonate and acetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of diols or alcohols.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate has several notable applications:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation : Can be oxidized to produce sulfoxides or sulfones.

- Reduction : Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions : Electrophilic substitution can yield halogenated thiophene derivatives.

Medicinal Chemistry

Research indicates potential biological activities of this compound, particularly in:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Material Science

The compound is explored for applications in developing organic semiconductors due to its electronic properties. Its ability to form π-π interactions makes it suitable for use in organic electronic devices.

Case Studies

Several studies highlight the compound's applications:

-

Antimicrobial Studies :

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent . -

Anticancer Research :

Research conducted on its cytotoxic effects revealed that the compound could inhibit the proliferation of certain cancer cell lines, suggesting further exploration for drug development . -

Organic Electronics :

A recent study highlighted the use of this compound in fabricating organic light-emitting diodes (OLEDs), showcasing its utility in advanced material applications .

Mechanism of Action

The mechanism of action of diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carbonyl groups may form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

Diethyl 2,4-Diacetyl-3-Phenylpentanedioate ()

- Substituent at position 3: Phenyl group (C₆H₅).

- Key features: Lacks sulfur, exhibits typical aromatic benzene-ring properties (e.g., π-π stacking, electrophilic substitution reactivity).

Diethyl 2,4-Diacetyl-3-Thiophen-2-ylpentanedioate Substituent at position 3: Thiophen-2-yl group (C₄H₃S).

Comparative Table:

| Property | This compound | Diethyl 2,4-Diacetyl-3-Phenylpentanedioate |

|---|---|---|

| Substituent (Position 3) | Thiophen-2-yl (C₄H₃S) | Phenyl (C₆H₅) |

| Aromatic System | Heterocyclic (sulfur-containing) | Homocyclic (benzene) |

| Electronic Effects | Electron-rich due to sulfur lone pairs | Moderate electron density (π-system) |

| Polarity | Higher (due to sulfur) | Lower |

| Potential Applications | Materials science (e.g., conductive polymers) | Pharmaceuticals, synthetic intermediates |

Physicochemical Properties (Inferred)

While explicit data for the thiophen-2-yl compound are unavailable, comparisons can be drawn from structural trends:

- Solubility : The thiophen-2-yl group’s polarity may enhance solubility in polar organic solvents compared to the phenyl variant.

- Thermal Stability : Sulfur’s electron-withdrawing effect could reduce thermal stability relative to the phenyl analog.

Research and Industrial Relevance

- Thiophen-2-yl Compound : Likely prioritized in optoelectronic materials due to thiophene’s conductive properties. Example applications include organic field-effect transistors (OFETs) or photovoltaic cells.

- Phenyl Compound : Commonly used in medicinal chemistry as a scaffold for drug candidates or intermediates in multicomponent reactions .

Biological Activity

Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 302.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Antioxidant Activity :

- Antimicrobial Studies :

Case Studies

Several case studies have been conducted to evaluate the biological implications of this compound:

- Case Study on Antioxidant Effects :

- Clinical Relevance :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Stille or Suzuki coupling) using thiophene derivatives and ester precursors. For example, palladium-catalyzed coupling (e.g., tetrakis(triphenylphosphine)palladium) with tributyl(thiophen-2-yl)stannane in THF at room temperature has been effective for analogous thiophene-containing systems . Optimization involves varying catalyst loading (3–5 mol%), solvent polarity, and reaction duration (24–48 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity. Monitoring by TLC (Rf ~0.3–0.5) ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign thiophene protons (δ 7.0–7.5 ppm, multiplet splitting) and ester carbonyls (δ 170–175 ppm). Ethyl groups (CH2CH3) appear as quartets (δ 1.2–1.4 ppm) and triplets (δ 4.1–4.3 ppm).

- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and thiophene C-S/C=C vibrations (~690–840 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Cross-validation of data with computational methods (e.g., DFT for NMR chemical shift prediction) resolves ambiguities .

Q. What are the key considerations for handling and storing this compound safely in a laboratory setting?

- Methodological Answer : Store in a cool (<25°C), dry environment away from oxidizers. Use chemical-resistant gloves (nitrile), safety goggles, and lab coats during handling. Avoid inhalation of dust/volatiles; work under a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : SCXRD provides precise bond lengths/angles and stereochemistry. Use SHELXL for refinement, addressing challenges like thermal motion disorder or twinning. For example, thiophene ring planarity and ester group orientations can be validated via ORTEP-3 visualization . High-resolution data (e.g., <1.0 Å) minimizes errors in electron density maps.

Q. What strategies reconcile conflicting data between computational modeling and experimental observations (e.g., NMR chemical shifts or reaction kinetics)?

- Methodological Answer :

- NMR Discrepancies : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Adjust solvent models (e.g., PCM for CDCl3) and conformational sampling.

- Kinetic Conflicts : Use Eyring plots to compare experimental activation energies with transition-state theory predictions. Re-evaluate solvent effects or steric hindrance from acetyl/thiophene groups .

Q. How do steric and electronic effects of the thiophene and acetyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Thiophene’s electron-rich π-system enhances nucleophilic coupling, while acetyl groups introduce steric bulk, potentially slowing transmetallation. Competitive experiments (e.g., varying substituent positions) quantify electronic effects via Hammett plots. For steric analysis, compare reaction rates with less-hindered analogs (e.g., unsubstituted thiophenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.